molecular formula C16H17ClN2 B13178060 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline CAS No. 23495-28-5

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Cat. No.: B13178060
CAS No.: 23495-28-5
M. Wt: 272.77 g/mol
InChI Key: XRUIERQCHYNNEP-UHFFFAOYSA-N
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Description

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a chemical compound with the molecular formula C16H17ClN2. It features a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked to the carbon atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline typically involves multistep organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent substitution reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: NaOCH3, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is unique due to its tetrahydroisoquinoline skeleton, which imparts specific chemical and biological properties.

Properties

CAS No.

23495-28-5

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

InChI

InChI=1S/C16H17ClN2/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16/h2-7,10,16,18-19H,8-9H2,1H3

InChI Key

XRUIERQCHYNNEP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2

Origin of Product

United States

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